N'-(1-methylbenzimidazol-2-yl)-4-nitrobenzenecarboximidamide
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Overview
Description
N’-(1-methylbenzimidazol-2-yl)-4-nitrobenzenecarboximidamide is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-methylbenzimidazol-2-yl)-4-nitrobenzenecarboximidamide typically involves multiple steps. One common method includes the following steps:
Acylation Reaction: This step involves the acylation of an appropriate starting material to obtain an intermediate.
Nitration Reaction: The intermediate undergoes nitration to introduce the nitro group.
Condensation and Ring Closure: The nitrated intermediate is then subjected to condensation and ring closure reactions to form the benzimidazole ring.
Reduction and Cyclization: Finally, the compound undergoes reduction and cyclization to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling reaction temperatures, using appropriate solvents, and minimizing the formation of byproducts .
Chemical Reactions Analysis
Types of Reactions
N’-(1-methylbenzimidazol-2-yl)-4-nitrobenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: m-CPBA in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
N’-(1-methylbenzimidazol-2-yl)-4-nitrobenzenecarboximidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-(1-methylbenzimidazol-2-yl)-4-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, benzimidazole derivatives are known to inhibit enzymes involved in DNA synthesis, which can result in anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole
- Pyrimido[1,2-a]benzimidazoles
- N-(1H-benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide derivatives .
Uniqueness
N’-(1-methylbenzimidazol-2-yl)-4-nitrobenzenecarboximidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its nitro group, for example, can participate in various reactions, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
N'-(1-methylbenzimidazol-2-yl)-4-nitrobenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-19-13-5-3-2-4-12(13)17-15(19)18-14(16)10-6-8-11(9-7-10)20(21)22/h2-9H,1H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOOYWRPVASCLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N=C(C3=CC=C(C=C3)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/N=C(/C3=CC=C(C=C3)[N+](=O)[O-])\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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